3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Description
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . Inhibition of protein kinases prevents the phosphorylation process, thereby altering the function of the proteins they were supposed to modify. This can lead to changes in cellular processes that these proteins are involved in .
Biochemical Pathways
The inhibition of protein kinases affects several biochemical pathways. For instance, it can impact the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in regulating growth and survival of cells. By inhibiting protein kinases, the compound can disrupt this pathway, potentially leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
This suggests that the compound could be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation, particularly in cancer cells . By inhibiting protein kinases and disrupting the PI3K signaling pathway, the compound can induce cell cycle arrest and apoptosis (programmed cell death), leading to a decrease in the growth of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy could be affected by the presence of other drugs or substances that compete for the same protein targets. Additionally, extreme pH or temperature conditions could potentially affect the compound’s stability and hence its effectiveness .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13(14-6-4-3-5-7-14)24-20(28)17-12-26(2)19-18(17)25-22(30)27(21(19)29)16-10-8-15(23)9-11-16/h3-13H,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNLCKTFPYIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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